Superior Cellular Potency Against F877L Mutant Androgen Receptor Compared to Enzalutamide
TRC253 demonstrates potent inhibitory activity against the clinically relevant F877L mutant androgen receptor (AR), a common mechanism of resistance to enzalutamide. In direct cellular assays, enzalutamide exhibits agonistic properties or loses potency against F877L-mutant AR. In contrast, TRC253 retains full antagonist activity with an IC50 value of 37 nM in LNCaP cells expressing this mutant . This difference is clinically significant, as the F877L mutation confers resistance to enzalutamide and apalutamide, rendering them ineffective against tumors harboring this alteration [1].
| Evidence Dimension | Cellular IC50 against F877L-mutant Androgen Receptor |
|---|---|
| Target Compound Data | 37 nM (TRC253/JNJ-63576253) |
| Comparator Or Baseline | Enzalutamide: Exhibits agonist activity or loss of potency in F877L mutant cells |
| Quantified Difference | TRC253 is a potent antagonist (37 nM); Enzalutamide is ineffective (agonist or inactive) |
| Conditions | LNCaP prostate cancer cell line expressing F877L-mutant AR |
Why This Matters
This quantitative potency advantage is essential for researchers studying enzalutamide-resistant prostate cancer, ensuring that the compound will effectively inhibit AR signaling in the specific genetic context of interest.
- [1] Moilanen AM, et al. Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies. Sci Rep. 2015;5:12007. (Referencing enzalutamide's agonist activity against F876L). View Source
